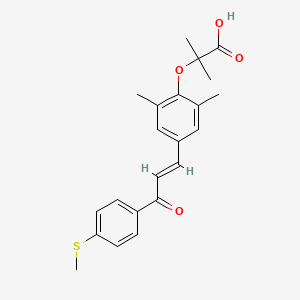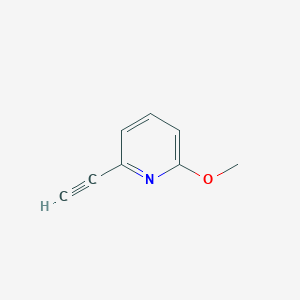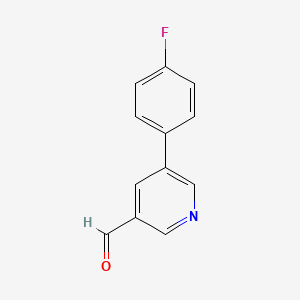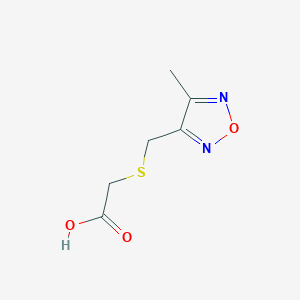
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Overview of Research Areas
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid appears to be a specific chemical entity with potential relevance in various scientific research fields. While the direct studies on this compound are not readily available, insights can be drawn from related research involving furan derivatives and acetic acid components.
Furan Derivatives and Health Implications
- Furan fatty acids have been reported to exhibit beneficial health effects, including antioxidant and anti-inflammatory activities. However, their major metabolite, CMPF, has shown mixed results regarding its association with health conditions like diabetes and renal health (Xu et al., 2017).
Acetic Acid and Industrial Applications
- Acetic acid is recognized for its broad spectrum of antimicrobial activity and has been considered for wastewater disinfection. Its attributes include effectiveness even in the presence of organic matter and the absence of persistent toxic or mutagenic residuals. However, concerns include the potential increase in organic content in the effluent due to acetic acid decomposition and its relatively high cost, though this could decrease with increased demand and production (Kitis, 2004).
Biological and Environmental Impact
- The interaction of herbicides like 2,4-D, which shares structural similarities with furan derivatives, with the environment and non-target organisms, including their potential damage to crop plants like wheat, has been extensively studied. This highlights the importance of understanding the environmental and biological impacts of chemical compounds (Kumar & Singh, 2010).
Chemical Synthesis and Drug Development
- The manipulation and conversion of chemical structures like imidazoles, benzimidazoles, and triazoles, which are structurally related to furan compounds, play a significant role in the synthesis of CNS-active drugs. This suggests the potential of furan derivatives in drug development and therapeutic applications (Saganuwan, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(8-11-7-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIHSFKFPYVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

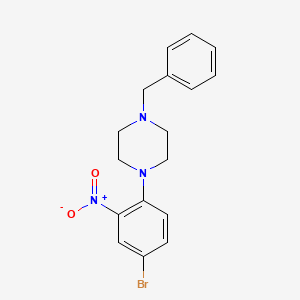
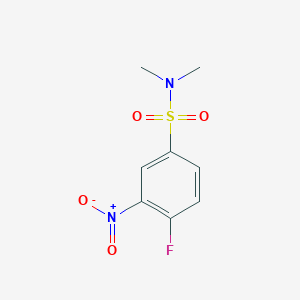
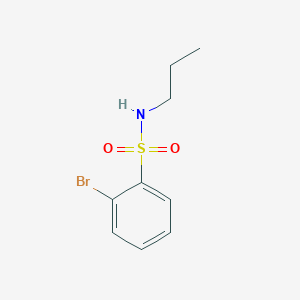
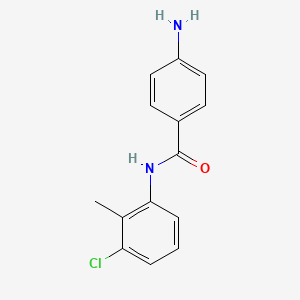
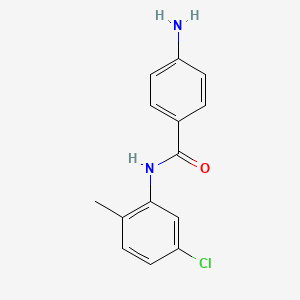
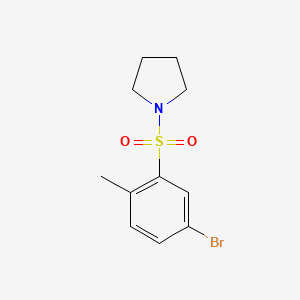
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

